N-((2-(2-氯苯基)-4-甲基噻唑-5-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

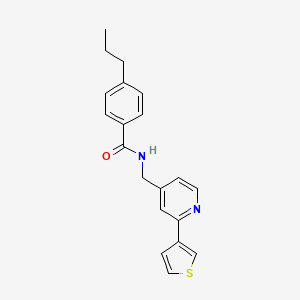

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as chlorophenyl and acetamide groups, have been synthesized and evaluated for various biological activities, including insecticidal, antiviral, and opioid agonist properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the acetamide linkage and the introduction of substituents to the aromatic ring. For instance, the synthesis of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide involves oxidation and subsequent functional group transformations, yielding a variety of derivatives with retained biological activity . Another example is the synthesis of a novel anilidoquinoline derivative, which demonstrated significant antiviral effects .

Molecular Structure Analysis

The molecular structures of related acetamides have been characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis. These studies reveal details such as intramolecular hydrogen bonding, crystal packing, and conformational preferences . For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular N-H...O hydrogen bonding and solvatochromic effects in different solvents .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can involve various transformations, such as the reaction of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride to yield chlorinated products . These reactions are influenced by factors like temperature, reaction time, and reagent ratios, which are optimized to achieve high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding, as observed in several related compounds, can affect properties like solubility and melting point . The presence of substituents like chloro and methyl groups can also impact the polarity and solvatochromic behavior of these compounds .

科学研究应用

抗癌活性

已合成噻唑衍生物并评估其潜在的抗癌活性。研究表明,某些噻唑化合物对癌细胞系(如A549人类肺腺癌细胞)表现出选择性细胞毒性,而不影响正常细胞(如NIH/3T3小鼠胚胎细胞系)。这些化合物,包括N-((2-(2-氯苯基)-4-甲基噻唑-5-基)甲基)乙酰胺的变体,展示了有希望的选择性和诱导凋亡作用,表明它们有潜力作为抗癌剂(Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)。

α-葡萄糖苷酶抑制潜力

对噻唑化合物的N-芳基/芳基取代物的α-葡萄糖苷酶抑制潜力的研究揭示了显著的抑制效果。这种活性对于通过控制餐后血糖水平来管理2型糖尿病至关重要。某些合成的化合物显示出有希望的IC50值,强调它们作为α-葡萄糖苷酶抑制剂的潜力,并有助于糖尿病管理策略(Iftikhar等,2019)。

光伏和非线性光学性质

已合成苯并噻唑酮乙酰胺类似物并研究其光伏效率和非线性光学(NLO)性质。这些化合物表现出良好的光吸收效率和电子注入自由能,使它们成为染料敏化太阳能电池(DSSCs)中的潜在候选物。它们的NLO活性也已经得到研究,为它们在光子和光电子器件中的应用提供了宝贵的见解(Mary et al., 2020)。

胆碱酯酶抑制

已探索新合成的1,2,4-三唑衍生物,包括感兴趣化合物的变体,对乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)的抑制潜力。这些酶是治疗阿尔茨海默病的靶点。研究表明中等到良好的抑制活性,表明这些化合物在神经退行性疾病中的潜在治疗应用(Riaz et al., 2020)。

未来方向

属性

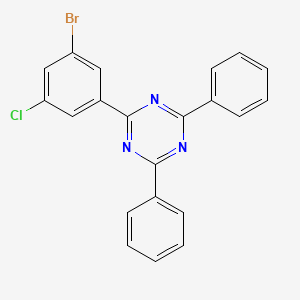

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-8-12(7-15-9(2)17)18-13(16-8)10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIKSIRZBWLFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2523357.png)

![3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2523366.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523369.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)

![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)